molecular formula C13H8BrNO B1281643 2-(4-Bromo-phenyl)-benzooxazole CAS No. 3164-13-4

2-(4-Bromo-phenyl)-benzooxazole

Cat. No. B1281643
CAS RN: 3164-13-4
M. Wt: 274.11 g/mol
InChI Key: RBVHJNZMSBQFDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated aromatic compounds involves various strategies, including electrophilic aromatic substitution, cyclization reactions, and condensation processes. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles is achieved through modifications to the Jacobsen cyclization of precursor thiobenzanilides . Similarly, bromocyclizations of o-alkynylbenzoates are used to synthesize benzil-o-carboxylates and 4-bromoisocoumarins, with the neighboring ester group participating in the cyclization . These methods could potentially be adapted for the synthesis of "2-(4-Bromo-phenyl)-benzooxazole" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often characterized using techniques such as X-ray crystallography, vibrational spectroscopy, and computational methods like density functional theory (DFT) . For example, the vibrational spectra and DFT study of 2-(4-Bromophenyl)-1H-benzimidazole provide insights into the optimized molecular geometry and vibrational wavenumbers . These techniques could be applied to "2-(4-Bromo-phenyl)-benzooxazole" to determine its molecular structure and electronic properties.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions, including nucleophilic substitution, coupling reactions, and cyclization processes. The presence of a bromine atom can facilitate further functionalization through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution . The reactivity of "2-(4-Bromo-phenyl)-benzooxazole" would likely be influenced by the electron-withdrawing oxazole ring, affecting its participation in such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds, such as solubility, melting point, and reactivity, are influenced by the presence of substituents and the nature of the heterocyclic ring. The antitumor activity of these compounds is often evaluated in vitro against various cancer cell lines, and their potency can be affected by the electronic properties of the substituents . Theoretical calculations, such as those involving hyperpolarizability and molecular electrostatic potentials, can provide further insights into the reactivity and interactions of these compounds . These analyses would be relevant to "2-(4-Bromo-phenyl)-benzooxazole" to predict its behavior in biological systems and its potential as a pharmaceutical agent.

Scientific Research Applications

  • Antitumor Activity : A study by Shi et al. (1996) found that certain 2-(4-aminophenyl)benzothiazoles, similar in structure to 2-(4-Bromo-phenyl)-benzooxazole, exhibit potent inhibitory activity against human breast cancer cell lines, with specific attention to the structural relationship between activity and heterocyclic moieties such as benzothiazole and benzoxazole (Shi et al., 1996).

  • Synthesis Methods : Yokooji et al. (2003) described efficient arylation methods of thiazoles and benzothiazoles, including derivatives like 2-(4-Bromo-phenyl)-benzooxazole, using palladium-catalyzed direct arylation with aryl bromides (Yokooji et al., 2003).

  • Chemical Synthesis and Antiviral Activities : Selvam et al. (2010) synthesized a series of novel compounds related to 2-(4-Bromo-phenyl)-benzooxazole, evaluating their antiviral activity against HIV, HSV, and vaccinia viruses, demonstrating the potential of such compounds in antiviral research (Selvam et al., 2010).

  • Anticancer Applications : Research by Bangade et al. (2021) on benzimidazol-diphenyl-2-imino-thiazolidine-4-ols, which share structural features with 2-(4-Bromo-phenyl)-benzooxazole, indicates significant anticancer activity, particularly against lung cancer (Bangade et al., 2021).

  • Fungicidal Properties : A 1956 study by Mahapatra explored the fungicidal properties of thiazole derivatives, relevant to 2-(4-Bromo-phenyl)-benzooxazole, highlighting their potential in agriculture and pharmacology (Mahapatra, 1956).

  • Antimicrobial and Modeling Studies : Tay et al. (2022) synthesized thiazoles bearing structures similar to 2-(4-Bromo-phenyl)-benzooxazole, exhibiting significant antimicrobial activity, useful in pharmaceutical research (Tay et al., 2022).

Safety And Hazards

Safety and hazard information for “2-(4-Bromo-phenyl)-benzooxazole” is not explicitly provided in the available resources .

Future Directions

Future research directions could involve further exploration of the synthesis, properties, and potential applications of “2-(4-Bromo-phenyl)-benzooxazole” and similar compounds .

properties

IUPAC Name

2-(4-bromophenyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVHJNZMSBQFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511357
Record name 2-(4-Bromophenyl)-1,3-benzoxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-phenyl)-benzooxazole

CAS RN

3164-13-4
Record name 2-(4-Bromophenyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3164-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)benzo[d]oxazole
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Synthesis routes and methods I

Procedure details

In a 300 mL three-neck flask, 5.3 g (18 mmol) of 4-bromo-N-(2-hydroxyphenyl)benzamide, 8.0 g (46 mmol) of para-toluenesulfonic acid monohydrate, and 200 mL of toluene were placed. This mixture was stirred for 4 hours under nitrogen stream. After a certain period, water was added to the mixture, and an aqueous layer was extracted with ethyl acetate. The resulting extracted solution and the organic layer were combined and washed with a saturated aqueous solution of sodium hydrogen carbonate and saturated saline, and then the organic layer was dried with magnesium sulfate. The mixture obtained was subjected to suction filtration through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), and the filtrate was condensed to give a solid. The solid was recrystallized with ethyl acetate/hexane, so that 3.1 g of target white powder was obtained in a yield of 61%.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-bromobenzoylchloride (4.84 g, 22 mmol), 2-bromoaniline (3.8 g, 22 mmol), CuI (0.21 g, 1.1 mmol), Cs2CO3 (14.3 g, 44 mmol) and 1,10-phenathroline (0.398 g, 2.2 mmol) in anhydrous 1,4-dioxane (80 mL) was degassed and the resulting mixture was heated at about 125° C. under argon overnight. The resulting mixture was cooled and poured into ethyl acetate (˜200 mL) and filtered. The filtrate was absorbed on silica gel, purified by column chromatography (hexanes/ethyl acetate 4:1), and precipitated by hexanes to give a white solid (Compound 27) (5.2 g, in 87% yield).
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
0.398 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0.21 g
Type
catalyst
Reaction Step One
Yield
87%

Synthesis routes and methods III

Procedure details

2-aminophenol 7.86 g (72 mmole), 4-bromobenzaldehyde 16 g (87 mmole), and 2.8 g of PTSA (14 mmole) was stirred in 150 ml of Toluene, the reaction mixture was then heated to reflux for 16 hours, after cooling, the reaction mixture was extracted with water, and then the organic layer was evaporated to dry, the residue was then recrystallized with acetone to get 12.85 g of product (yield=65.12%).
Quantity
7.86 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
65.12%

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